Cas no 1547005-61-7 (2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid)

2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring an imidazole core substituted with an ethyl group at the 1-position and a propanoic acid moiety at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its imidazole ring provides a rigid, nitrogen-rich scaffold, while the carboxylic acid group offers functional versatility for further derivatization. The ethyl substitution enhances lipophilicity, potentially improving membrane permeability in drug design applications. The compound's stability under standard conditions and well-defined reactivity make it a practical building block for medicinal chemistry and material science applications.
2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid structure
1547005-61-7 structure
Product Name:2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid
CAS No:1547005-61-7
MF:C8H12N2O2
MW:168.193081855774
CID:5712079
PubChem ID:83873744
Update Time:2025-05-20

2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-1H-imidazol-4-yl)propanoic acid
    • EN300-1137765
    • SCHEMBL20599352
    • 1547005-61-7
    • 2-(1-ethyl-1H-imidazol-4-yl)propanoicacid
    • 1H-Imidazole-4-acetic acid, 1-ethyl-α-methyl-
    • 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid
    • Inchi: 1S/C8H12N2O2/c1-3-10-4-7(9-5-10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)
    • InChI Key: VWTNVXPCQOKCKV-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1=CN(C=N1)CC)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 364.7±17.0 °C(Predicted)
  • pka: 3.52±0.19(Predicted)

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2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid Related Literature

Additional information on 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid

Comprehensive Overview of 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7)

2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7) is a specialized organic compound featuring an imidazole core linked to a propanoic acid moiety. This structure grants it unique chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The imidazole derivative is particularly notable for its potential as a building block in drug discovery, where its heterocyclic framework is leveraged for bioactivity modulation. Researchers are increasingly exploring its applications in small-molecule therapeutics, especially in targeting enzyme inhibition and receptor binding.

In recent years, the demand for high-purity imidazole-based compounds like 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid has surged due to advancements in precision medicine and biocatalysis. Its carboxylic acid functional group allows for further derivatization, enabling the synthesis of esters, amides, and other derivatives with tailored properties. This adaptability aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers optimize molecular scaffolds for enhanced efficacy and selectivity.

The compound’s CAS No. 1547005-61-7 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and process optimization. Users often inquire about its synthetic routes, solubility profiles, and stability under various conditions—key factors for scalable production. Additionally, its potential role in green chemistry initiatives, such as catalytic transformations and solvent-free reactions, has garnered attention amid the push for sustainable methodologies.

From a commercial perspective, 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid is often categorized under fine chemicals and intermediates, with suppliers emphasizing its GMP-grade availability for regulatory-compliant applications. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control, ensuring consistency in research and industrial use. The compound’s logP value and pKa are also frequently discussed, as they influence its pharmacokinetic behavior in biological systems.

Emerging trends highlight its exploration in neurological targets and metabolic pathways, addressing contemporary health challenges. For instance, its structural similarity to endogenous metabolites positions it as a candidate for metabolite analog design. Furthermore, the rise of AI-driven drug discovery has amplified interest in such compounds, as machine learning models predict their interactions with biological targets more efficiently.

In summary, 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7) represents a versatile and scientifically valuable compound. Its applications span from pharmaceutical intermediates to material science innovations, driven by its modular chemistry and alignment with cutting-edge research priorities. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in next-generation chemical solutions.

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